molecular formula C9H10O3 B046666 Methyl 4-hydroxyphenylacetate CAS No. 14199-15-6

Methyl 4-hydroxyphenylacetate

Cat. No.: B046666
CAS No.: 14199-15-6
M. Wt: 166.17 g/mol
InChI Key: XGDZEDRBLVIUMX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyphenylacetate is a chemical compound with the molecular formula C9H10O3. It is a methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol . This compound is known for its various applications in scientific research and industry.

Scientific Research Applications

Methyl 4-hydroxyphenylacetate has a wide range of applications in scientific research:

Safety and Hazards

Methyl 4-hydroxyphenylacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

4HPA3Hs can hydroxylate various non-natural phenolic compounds, such as phenol, chlorophenol, styrene, and p-nitrophenol . This suggests potential future directions for the use of Methyl 4-hydroxyphenylacetate in enhancing the antioxidant properties of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxyphenylacetate can be synthesized through the esterification of 4-hydroxyphenylacetic acid with methanol in the presence of sulfuric acid. This reaction typically yields the desired product quantitatively . Another method involves the use of (diacetoxyiodo)benzene and trifluoroacetic acid in acetonitrile, followed by purification through chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes, utilizing similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include 4-hydroxyphenylacetic acid (from oxidation), 4-hydroxyphenylethanol (from reduction), and various substituted phenylacetates (from substitution reactions).

Comparison with Similar Compounds

Methyl 4-hydroxyphenylacetate can be compared with other similar compounds, such as:

    Methyl 2-hydroxyphenylacetate: Differing by the position of the hydroxyl group, this compound has distinct chemical properties and applications.

    Ethyl 4-hydroxyphenylacetate: The ethyl ester variant has different physical and chemical properties, affecting its reactivity and use in synthesis.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields.

Properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDZEDRBLVIUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065725
Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14199-15-6
Record name Methyl (4-hydroxyphenyl)acetate
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Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Record name Methyl 4-hydroxyphenylacetate
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Record name Methyl 4-hydroxyphenylacetate
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Synthesis routes and methods I

Procedure details

Hydrogen chloride was bubbled through a solution of (4-hydroxyphenyl) acetic acid (25 g, 0.16 mole) in methanol (100 ml) at room temperature. An exotherm resulted in the solution refluxing for about 10 minutes. The mixture was allowed to cool to room temperature and the solvent was evaporated in vacuo to afford methyl(4-hydroxyphenyl)acetate as a yellow oil (27.5 g) which crystallised on seeding, m.p. 46-52° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 200 mL of methanol, was added 6.3 g of p-hydroxyphenylacetic acid. Ten droplets of concentrated hydrochloric acid was added to the resulting mixture by a Pasteur pipet and reaction proceeded at 80° C. for 1 hour. The mixture was concentrated, mixed with 100 mL of ethyl acetate, and washed twice with 50 mL of distilled water. The resultant was dried over sodium sulfate, filtered, concentrated, and dried under reduced pressure. As a result, 6.5 g (95.1%) of methyl p-hydroxyphenylacetate was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Hydroxyphenylacetic acid (1.75 g) was dissolved in methanol (30 ml) and 10M aqueous hydrochloric acid (0.15 ml) was added and heated to reflux for 15 hours. After cooling to room temperature, triethylamine (1 ml) was added, the mixture concentrated, purified by flash chromatography using silica gel (30 g) and eluted with ethyl acetate-hexane (2:8 volume by volume) to give Methyl 4-Hydroxyphenylacetate (4) (1.693 g). This was confirmed by spectroscopy--1H NMR (CDCl3) δ 3.58 (s, 2 H), 3.73 (s, 3 H), 6.75 (d, 2 H), 7.10 (d, 2 H).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4-hydroxyphenylacetic acid (9.12 g, 0.06 mol), methanol (50 mL) and SOCl2 (2 mL, 0.028 mol) was refluxed for 3 hours. The residue was cooled, diluted with ethyl acetate (20 mL), washed-first with aqueous 5% Na2CO3 solution and then twice with water (100 mL), then dried over anhydrous MgSO4, filtered and evaporated in vacuo to give methyl 4-hydroxyphenylacetate as an oil.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 4-hydroxyphenylacetic acid (10 g) in methylene chloride (66 mL) and methanol (26 mL) was added p-toluenesulfonic acid (1.25 g), and the resulting solution was heated at reflux overnight. The solvent was evaporated, the residue dissolved in ethyl acetate, and the the solution washed (H2O), dried (MgSO4), and evaporated to give crude methyl 4-hydroxyphenylacetate (10.4 TLC: Rf =0.72, ethyl acetate:dichloromethane (10:90); MS: m/z=167(M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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